molecular formula C8H12N2O4S B8616775 Ethyl nitro(1,3-thiazinan-2-ylidene)acetate CAS No. 58842-18-5

Ethyl nitro(1,3-thiazinan-2-ylidene)acetate

Cat. No. B8616775
Key on ui cas rn: 58842-18-5
M. Wt: 232.26 g/mol
InChI Key: YYVZJYQITNVISQ-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])C=C1NCCCS1

Identifiers

REACTION_SMILES
[CH3:18][C:19](=[O:20])[OH:21].[N+:1](=[O:2])([O-:3])[C:4]([C:5]([O:6][CH2:7][CH3:8])=[O:9])=[C:10]1[S:11][CH2:12][CH2:13][CH2:14][NH:15]1.[Na+:17].[OH-:16]>>[N+:1](=[O:2])([O-:3])[CH:4]=[C:10]1[S:11][CH2:12][CH2:13][CH2:14][NH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(=C1NCCCS1)[N+](=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
O=[N+]([O-])C=C1NCCCS1
Type
product
Smiles
O=[N+]([O-])C=C1NCCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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